5-Bromothieno[2,3-d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromothieno[2,3-d]thiazol-2-amine is a heterocyclic compound with the molecular formula C5H3BrN2S2 and a molecular weight of 235.12 g/mol . This compound features a thieno[2,3-d]thiazole core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 5-position of the thieno ring adds to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-d]thiazol-2-amine typically involves the bromination of thieno[2,3-d]thiazol-2-amine. One common method includes the reaction of thieno[2,3-d]thiazol-2-amine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromothieno[2,3-d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[2,3-d]thiazoles with different functional groups at the 5-position.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydro derivatives of the thiazole ring.
Wissenschaftliche Forschungsanwendungen
5-Bromothieno[2,3-d]thiazol-2-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-Bromothieno[2,3-d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
5-Bromothieno[2,3-d]thiazol-2-amine can be compared with other thiazole and thieno derivatives, such as:
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thieno[2,3-d]thiazole: The parent compound without the bromine substitution.
Benzothiazole: A fused bicyclic system containing a benzene ring and a thiazole ring, known for its diverse biological activities.
The uniqueness of this compound lies in the presence of the bromine atom, which enhances its reactivity and potential biological activities compared to its non-brominated counterparts .
Eigenschaften
Molekularformel |
C5H3BrN2S2 |
---|---|
Molekulargewicht |
235.1 g/mol |
IUPAC-Name |
5-bromothieno[2,3-d][1,3]thiazol-2-amine |
InChI |
InChI=1S/C5H3BrN2S2/c6-3-1-2-4(10-3)8-5(7)9-2/h1H,(H2,7,8) |
InChI-Schlüssel |
IXIQRGSKXGCXKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1SC(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.